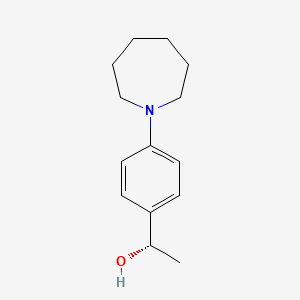

(1S)-1-(4-azepan-1-ylphenyl)ethanol

CAS No.:

Cat. No.: VC17629750

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO |

|---|---|

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | (1S)-1-[4-(azepan-1-yl)phenyl]ethanol |

| Standard InChI | InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3/t12-/m0/s1 |

| Standard InChI Key | ZHXXYKCOAAVASV-LBPRGKRZSA-N |

| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)N2CCCCCC2)O |

| Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCCCC2)O |

Introduction

Chemical Identity and Molecular Characteristics

(1S)-1-(4-Azepan-1-ylphenyl)ethanol belongs to the class of aryl-azepane alcohols. Its IUPAC name, (1S)-1-[4-(azepan-1-yl)phenyl]ethanol, reflects the stereochemistry at the chiral carbon (C1) and the substitution pattern on the benzene ring . Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.32 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Topological Polar SA | 23.5 Ų |

Table 1: Computed physicochemical properties .

The compound’s SMILES notation, , encodes its stereochemistry and connectivity . Chirality arises from the (1S) configuration, which influences its interactions with biological targets and synthetic reactivity.

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of (1S)-1-(4-azepan-1-ylphenyl)ethanol typically proceeds via nucleophilic aromatic substitution (SNAr) or catalytic asymmetric reduction. A notable method involves the reaction of (4-azepan-1-ylphenyl)ethan-1-one with a chiral reducing agent:

Procedure (adapted from Watson et al. ):

-

Substrate: (4-Azepan-1-ylphenyl)ethan-1-one (26586-40-3).

-

Reduction: Use of (R)-CBS (Corey-Bakshi-Shibata) catalyst for enantioselective reduction.

-

Conditions: Dimethyl sulfoxide (DMSO), 115°C, inert atmosphere, 16 hours.

This route achieves high enantiomeric excess (ee) by leveraging chiral catalysts to control the stereochemistry at C1.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

-

Temperature: 100–120°C.

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

Structural and Stereochemical Analysis

X-ray Crystallography

While crystallographic data for the (1S)-enantiomer is limited, its analog (1R)-1-(4-azepan-1-ylphenyl)ethanol reveals:

-

Bond Angles: C1-O-H ≈ 108°.

-

Dihedral Angles: Azepane ring adopts a chair-like conformation.

Spectroscopic Characterization

-

NMR:

-

: δ 1.50–1.70 (m, 8H, azepane), 4.80 (q, 1H, CHOH).

-

: δ 70.2 (C1), 126.5–144.8 (aromatic carbons).

-

-

IR: = 3350 cm⁻¹, = 1100 cm⁻¹.

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Dopamine D3 Receptor Ligands: Azepane moieties enhance blood-brain barrier permeability.

-

Antiviral Agents: Structural analogs inhibit viral proteases via hydrogen bonding.

Asymmetric Catalysis

Chiral (1S)-alcohols are utilized as ligands in transition-metal catalysis. For example:

-

Ru-Complexes: Enantioselective hydrogenation of ketones (up to 95% ee).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume